N-(2-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine . Another approach involves the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . These reactions typically require specific conditions such as refluxing in ethanol and the presence of catalysts like piperidine .
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrazonoyl chlorides, and potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the compound can lead to the formation of bromo derivatives, while oxidation can yield corresponding oxides .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug design and development. Additionally, its unique structure allows for specific interactions with different receptors, enhancing its bioactive profile .
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . Its ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines. These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique substitution pattern of N-(2-METHOXYPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE, including the methoxyphenyl and diphenyl groups, distinguishes it from other derivatives and contributes to its distinct biological activities.
Properties
Molecular Formula |
C24H21N5O2S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O2S/c1-31-19-15-9-8-14-18(19)25-23(30)21-20(16-10-4-2-5-11-16)28-29-22(26-27-24(29)32-21)17-12-6-3-7-13-17/h2-15,20-21,28H,1H3,(H,25,30) |
InChI Key |
AUQGENXVIOGEPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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